Methyl-Polyethylene Glycol 4-Amine is a specialized compound characterized by a polyethylene glycol backbone with four ethylene glycol units, terminated with a methyl group and an amine functional group. This compound is often utilized in bioconjugation applications due to its hydrophilic properties, which enhance solubility and reduce nonspecific binding in biological systems. Methyl-Polyethylene Glycol 4-Amine is primarily used in the modification of proteins and surfaces, facilitating the attachment of various biomolecules while maintaining their biological activity.
Methyl-Polyethylene Glycol 4-Amine exhibits several biological activities:
The synthesis of Methyl-Polyethylene Glycol 4-Amine typically involves:
Methyl-Polyethylene Glycol 4-Amine has diverse applications, including:
Studies on Methyl-Polyethylene Glycol 4-Amine have shown its ability to interact with various biomolecules:
Methyl-Polyethylene Glycol 4-Amine shares structural similarities with other polyethylene glycol derivatives but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl-Polyethylene Glycol 8-Amine | PEG chain with eight units | Longer chain provides enhanced solubility but may increase steric hindrance. |
Methyl-Polyethylene Glycol 12-Amine | PEG chain with twelve units | Further increased hydrophilicity; may impact protein interactions differently. |
Azido-Polyethylene Glycol 4-Amine | PEG chain with azide group | Enables click chemistry applications for bioconjugation. |
Methyltetrazine-PEG4-Amine | PEG chain linked to tetrazine | Useful in bioorthogonal labeling due to reactive tetrazine moiety. |
These comparisons illustrate that while Methyl-Polyethylene Glycol 4-Amine shares common features with other compounds, its specific chain length and terminal functional groups provide distinct advantages for particular applications in bioconjugation and drug delivery.
The synthesis of Methyl-PEG4-Amine (CAS 85030-56-4) typically involves multi-step functionalization of polyethylene glycol backbones. A prevalent strategy begins with the mesylation of hydroxyl-terminated PEG4, followed by azidation and subsequent reduction to yield the amine terminus. For example, α-methoxy-ω-hydroxy PEG4 is first converted to its mesylate derivative using methanesulfonyl chloride, enabling nucleophilic displacement with sodium azide to form the azido intermediate. Reduction with zinc (Zn) in the presence of ammonium chloride (NH₄Cl) achieves >99% end-group conversion to the amine.
An alternative route involves protective group chemistry. For instance, tert-butoxycarbonyl (BOC)-protected PEG4-amines are deprotected using trifluoroacetic acid (TFA), followed by coupling with active esters like N-hydroxysuccinimide (NHS) to stabilize the amine group. This method ensures high yields (82–99%) and minimizes side reactions, as evidenced by nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Comparative Synthetic Routes for Methyl-PEG4-Amine
Method | Reagents | Yield (%) | Purity (%) | Key Reference |
---|---|---|---|---|
Mesylation-Azidation | MsCl, NaN₃, Zn/NH₄Cl | 95 | >99 | |
BOC Deprotection | TFA, NHS/EDCI | 88 | 98 |
Scaling Methyl-PEG4-Amine synthesis requires addressing thermodynamic barriers and reagent efficiency. Key optimizations include:
Industrial-scale protocols from Tokyo Chemical Industry highlight refrigerated storage (0–10°C) and inert gas environments to prevent oxidation. These measures ensure batch consistency, with molecular weights verified via size exclusion chromatography (SEC).
Accurate characterization of Methyl-PEG4-Amine relies on complementary analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Gas Chromatography (GC): Purity assessments achieve >98% accuracy by quantifying residual solvents and byproducts.
Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS resolves PEG oligomers, with deviations <1 Da confirming monodispersity.
Table 2: Analytical Performance Metrics